

Application Notes & Protocols: Split-Cas9 Systems in CRISPR-Cas9 Gene Editing

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Compound of Interest		
Compound Name:	cTEV6-2	
Cat. No.:	B15567232	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: The specific term "cTEV6-2" was not identified in publicly available literature in the context of CRISPR-Cas9 gene editing. The following application notes and protocols are based on well-documented and functionally similar split-Cas9 systems, including intein-mediated and chemically inducible systems, which are central to advanced CRISPR-Cas9 studies.

Introduction to Split-Cas9 Systems

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful tool for genome editing.[1][2][3] However, the large size of the Cas9 protein (over 4 kb) presents a significant challenge for its delivery into cells, particularly when using viral vectors with limited packaging capacity like adeno-associated viruses (AAVs).[4][5][6] To overcome this limitation, split-Cas9 systems have been developed.[4][5][7] In these systems, the Cas9 protein is divided into two inactive fragments. These fragments are then reconstituted inside the target cell to form a functional enzyme, enabling gene editing.[4][5] This approach not only solves the delivery issue but also offers a platform for inducible and cell-type-specific genome editing.[7][8]

Two primary strategies for reconstituting Cas9 are intein-mediated trans-splicing and chemically induced dimerization.

 Intein-Mediated Split-Cas9: This system utilizes split inteins, which are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences (exteins)



with a peptide bond.[5][9] The N-terminal and C-terminal fragments of Cas9 are fused to the corresponding N- and C-terminal halves of a split intein. When both fusion proteins are co-expressed in the same cell, the intein fragments associate and catalyze their own excision, joining the two Cas9 fragments to form a full-length, active protein.[4][5]

Chemically Inducible Split-Cas9: In this approach, the Cas9 fragments are fused to domains
that dimerize in the presence of a specific small molecule.[7] For example, by fusing the
fragments to FKBP and FRB domains, the addition of rapamycin can induce their
dimerization and reconstitute Cas9 activity.[7] This allows for precise temporal control over
gene editing.

Key Applications

- Gene Therapy: Split-Cas9 systems are particularly valuable for in vivo gene therapy, where AAVs are a common delivery vehicle. By packaging the two Cas9 fragments into separate AAVs, the size limitation is bypassed.[4][5][6]
- Plant Genome Editing: Similar to viral delivery in mammals, virus-assisted delivery of CRISPR/Cas9 components in plants is constrained by packaging capacity. Split-nCas9 systems have been developed for applications like base editing in plants.[8][9]
- Enhanced Specificity: By placing each half of the split-Cas9 under the control of a different tissue-specific promoter, Cas9 activity can be restricted to cells where both promoters are active, thereby increasing the specificity of gene editing.[7]
- Controlled Gene Editing: Chemically inducible systems provide temporal control over Cas9
 activity, which can help to reduce off-target effects by limiting the time the active nuclease is
 present in the cell.[7][10]

Data Presentation: Performance of Split-Cas9 Systems

The efficiency of split-Cas9 systems is a critical parameter for their application. The following tables summarize quantitative data from various studies, comparing the activity of split-Cas9 to wild-type Cas9.



System	Target Gene/Reporter	Cell Line	Editing Efficiency (% Indels)	Reference
Wild-type SpCas9	EMX1	HEK293FT	~25-30%	[7]
Split-Cas9 (v1)	Fus	N2a	~15%	[4]
Split-Cas9 (v2)	Fus	N2a	~10%	[4]
Wild-type SpCas9	Reporter	AAVS1 TLR	~20% (NHEJ)	[4]
Split-Cas9 (v1)	Reporter	AAVS1 TLR	~20% (NHEJ)	[4]
Split-Cas9 (v2)	Reporter	AAVS1 TLR	~15% (NHEJ)	[4]
Rapamycin- inducible	EMX1	HEK293FT	Moderate (with rapamycin)	[7]

System	Delivery Method	Target Gene	HDR Efficiency Increase (vs. WT Cas9)	Reference
Split-Cas9D10A Nickase	Dual Plasmid	Reporter	Increased HDR	[5]
Cas9-CtIP Fusion	Plasmid	AAVS1	~2-fold	[11][12]
THAP11-fused CRISPR + Valnemulin	Plasmid	EGFP tagging	Up to 6-fold	[13]

Experimental Protocols

Protocol 1: Intein-Mediated Split-Cas9 Gene Editing in Mammalian Cells



This protocol is based on the methodology described by Truong et al. (2015).[4][5]

1. Plasmid Construction:

- The N-terminal fragment of S. pyogenes Cas9 (e.g., amino acids 1-573 for v1) is fused to the N-terminal fragment of the Npu split intein (N-intein).
- The C-terminal fragment of Cas9 (e.g., amino acids 574-1368 for v1) is fused to the C-terminal fragment of the Npu split intein (C-intein).
- Each fusion construct should be cloned into a mammalian expression vector with a suitable promoter (e.g., CBh).
- A separate plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest under a U6 promoter is also required.

2. Cell Culture and Transfection:

- HEK293T or Neuro-2a cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- For transfection, plate cells to reach 70-80% confluency on the day of transfection.
- Co-transfect the cells with the N-Cas9-N-intein plasmid, the C-intein-C-Cas9 plasmid, and the sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

3. Analysis of Gene Editing Efficiency:

- Harvest genomic DNA from the cells 48-72 hours post-transfection.
- Amplify the target genomic region by PCR.
- Use a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay, to detect insertions and deletions (indels).
- Alternatively, use Sanger sequencing of the PCR products followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition) or next-generation sequencing for more quantitative results.

Protocol 2: AAV Delivery of Intein-Mediated Split-Cas9

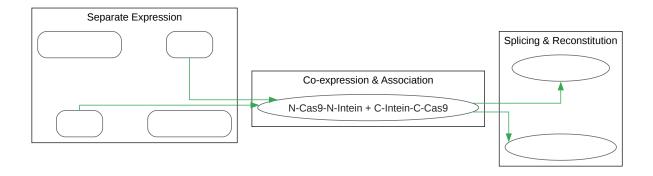
This protocol is an extension of Protocol 1 for in vivo applications. [4][5]

1. AAV Vector Production:



- Clone the N-Cas9-N-intein and C-intein-C-Cas9 expression cassettes into separate AAV plasmids.
- Produce high-titer recombinant AAVs (e.g., AAV2) for each construct by co-transfecting HEK293T cells with the AAV vector plasmid, a helper plasmid, and a Rep/Cap plasmid.
- Purify and concentrate the AAV particles.
- 2. In Vivo Delivery:
- Co-inject the two AAV preparations (one for each Cas9 fragment) and a third AAV expressing the sgRNA into the target tissue of the model organism.
- 3. Analysis:
- After a suitable incubation period, harvest the target tissue and extract genomic DNA.
- Analyze gene editing efficiency as described in Protocol 1.

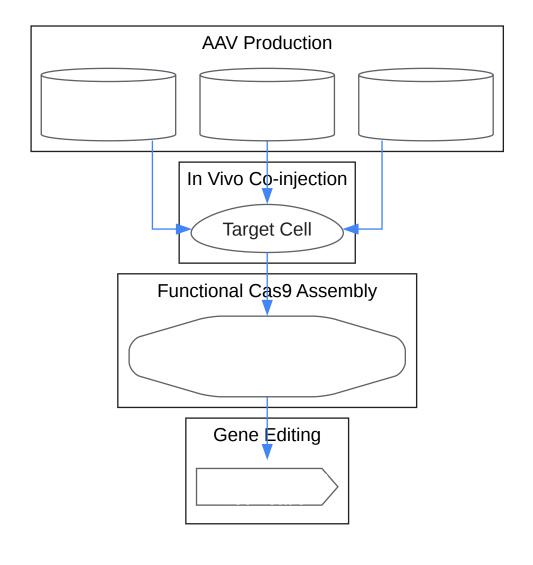
Visualizations



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Caption: Intein-mediated trans-splicing of split-Cas9.





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Caption: AAV-mediated delivery workflow for split-Cas9.

Troubleshooting and Considerations

- Editing Efficiency: The efficiency of split-Cas9 systems can be lower than that of wild-type
 Cas9. It is crucial to optimize the split site within the Cas9 protein and the choice of inteins or
 dimerization domains.[4]
- Off-Target Effects: While split-Cas9 systems can be designed to enhance specificity, off-target effects should still be carefully evaluated. Using high-fidelity Cas9 variants in a split format can further mitigate this issue. Limiting the expression time of the Cas9 components, for instance with inducible systems, is also a valid strategy.[10]



- Delivery: For viral delivery, the tropism of the chosen AAV serotype must be appropriate for the target tissue. The titers of the different viral vectors should be balanced to ensure stoichiometric expression of the Cas9 fragments and the sgRNA.
- Immunogenicity: The expression of a bacterial protein like Cas9 can elicit an immune response. The transient expression from non-integrating vectors like AAV or the use of inducible systems to limit expression duration can help manage this.

Conclusion

Split-Cas9 systems represent a significant advancement in CRISPR-Cas9 technology, addressing key challenges in delivery and control. By enabling the use of vectors with limited packaging capacity and providing mechanisms for inducible and cell-type-specific gene editing, these systems expand the therapeutic potential of CRISPR-Cas9. The protocols and data presented here provide a framework for the application of split-Cas9 systems in various research and drug development settings.

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